4-Isothiocyanatobutanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-isothiocyanatobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-5(8)2-1-3-7-4-9/h1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJMPKMAYIWQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Isothiocyanatobutanamide
Diverse Synthetic Routes for 4-Isothiocyanatobutanamide
The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established methods for the preparation of isothiocyanates from primary amines. The key to these synthetic pathways is the selective transformation of the amino group of a suitable precursor into the isothiocyanate moiety.
Precursor Compounds and Reaction Pathways in this compound Synthesis
The most logical precursor for the synthesis of this compound is 4-aminobutanamide. This starting material provides the necessary carbon skeleton with the amide group already in place, requiring only the conversion of the terminal primary amine to an isothiocyanate. Several well-established chemical transformations can achieve this conversion.
One of the most common methods for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrogen chloride byproduct. The reaction is generally high-yielding but requires careful handling due to the high toxicity of thiophosgene.
Another widely used and less hazardous approach involves the reaction of the primary amine with carbon disulfide (CS₂). This reaction initially forms a dithiocarbamate (B8719985) salt in the presence of a base like ammonia (B1221849) or triethylamine. The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (B99878) and form the isothiocyanate. A variety of reagents can be used for the desulfurization step, including lead nitrate, tosyl chloride, or carbodiimides.
A third general method utilizes reagents like phenyl chlorothionoformate. organic-chemistry.org The primary amine reacts with this reagent in the presence of a base to form a thiocarbamate intermediate, which upon heating or further treatment, eliminates phenol (B47542) to yield the desired isothiocyanate. organic-chemistry.org This method offers a versatile approach for a range of amines. organic-chemistry.org
Table 1: Potential Synthetic Pathways to this compound from 4-Aminobutanamide
| Reagent System | Intermediate | Byproducts | General Applicability |
| Thiophosgene (CSCl₂) / Base | Thiocarbamoyl chloride | HCl, Base·HCl | High, but reagent is highly toxic |
| Carbon Disulfide (CS₂) / Base, followed by a desulfurizing agent (e.g., Pb(NO₃)₂, TsCl) | Dithiocarbamate salt | H₂S, spent desulfurizing agent | Broad, less hazardous than thiophosgene |
| Phenyl Chlorothionoformate / Base | Phenyl thiocarbamate | Phenol, Base·HCl | Versatile for various amines |
Optimization Strategies for Synthesis Yield and Purity of this compound
Optimizing the synthesis of this compound would involve a systematic investigation of various reaction parameters to maximize the yield and purity of the final product. Key areas for optimization include the choice of reagents, solvent, reaction temperature, and purification methods.
For the carbon disulfide method, the choice of the desulfurizing agent can significantly impact the reaction's efficiency and the ease of product purification. For instance, the use of solid-supported reagents could simplify the removal of byproducts. The reaction temperature at each step (dithiocarbamate formation and desulfurization) should be carefully controlled to prevent side reactions and decomposition of the product.
In the case of the thiophosgene route, the stoichiometry of the base is crucial. An excess of base can lead to the formation of undesired side products, while an insufficient amount will result in incomplete reaction and the presence of the starting amine hydrochloride. The choice of solvent is also important; a non-polar, aprotic solvent like dichloromethane (B109758) or chloroform (B151607) is typically used to facilitate the reaction and subsequent workup.
Purification of this compound would likely involve chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired product from any unreacted starting materials, reagents, and byproducts. Recrystallization could also be a viable method for obtaining a highly pure product, provided a suitable solvent system is identified.
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group. This functional group readily undergoes nucleophilic addition reactions. The amide moiety, being less reactive, offers opportunities for selective transformations under specific conditions.
Nucleophilic Additions to the Isothiocyanate Group
The isothiocyanate group is a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles. researchgate.net These reactions are typically efficient and proceed under mild conditions, making them valuable for the derivatization of this compound.
Reaction with Amines: Primary and secondary amines react with the isothiocyanate group to form thiourea (B124793) derivatives. This is one of the most common reactions of isothiocyanates and is widely used in the synthesis of biologically active compounds and in chemical biology for labeling purposes.
Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols can add to the isothiocyanate group to form thiocarbamates. This reaction is generally slower than the reaction with amines.
Reaction with Thiols: Thiols are excellent nucleophiles and react readily with isothiocyanates to yield dithiocarbamates. This reaction is often rapid and occurs under mild conditions.
Table 2: Products of Nucleophilic Addition to this compound
| Nucleophile | Functional Group | Product Class |
| Primary/Secondary Amine | -NH₂, -NHR | Thiourea |
| Alcohol/Phenol | -OH | Thiocarbamate |
| Thiol | -SH | Dithiocarbamate |
Transformations Involving the Amide Moiety of this compound
The amide group in this compound is generally less reactive than the isothiocyanate group. However, under specific and often more forcing conditions, it can undergo various transformations. Selective protection of the isothiocyanate group might be necessary to achieve clean reactions at the amide functionality.
Hydrolysis: The amide can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring elevated temperatures. This would yield 4-isothiocyanatobutanoic acid.
Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the amide to a primary amine, resulting in 4-isothiocyanatobutan-1-amine.
Dehydration: Treatment of the primary amide with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) could potentially lead to the formation of a nitrile, yielding 4-isothiocyanatobutanenitrile.
Mechanistic Insights into Chemical Reactions of this compound
The mechanism of nucleophilic addition to the isothiocyanate group is a well-understood process. It involves the attack of the nucleophile on the electrophilic carbon atom of the -N=C=S group.
The reaction is initiated by the lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacking the central carbon of the isothiocyanate. This attack leads to the breaking of the C=S pi bond, with the electrons moving to the sulfur atom, forming a zwitterionic intermediate or a tetrahedral intermediate after proton transfer. This intermediate then undergoes proton transfer, typically from the nucleophile or the solvent, to the nitrogen and sulfur atoms to yield the final stable thiourea, thiocarbamate, or dithiocarbamate product. The exact nature of the intermediate and the transition state can be influenced by the solvent and the nature of the nucleophile.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research on the chemical compound This compound to generate a detailed and scientifically accurate article that adheres to the provided outline.
The search results yielded information on the broader class of isothiocyanates (ITCs) and on a related ester derivative, ethyl-4-isothiocyanatobutanoate (E-4IB), but not on this compound itself.
General Isothiocyanates (ITCs): Research on ITCs like sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate shows they target various proteins, often by reacting with cysteine residues in proteins like glutathione (B108866). nih.gov They are known to modulate signaling pathways, including the activation of the Nrf2 oxidative stress response pathway and the induction of both apoptosis and autophagy. nih.govnih.govnih.govjci.org
Ethyl-4-isothiocyanatobutanoate (E-4IB): Studies on this derivative indicate it is a potent inducer of apoptosis. nih.gov Its mechanisms involve the induction of DNA damage, an increase in p53 protein levels, dissipation of mitochondrial membrane potential, and cell cycle arrest. nih.govnih.gov It has also been shown to deplete glutathione levels and modulate various signaling kinases. nih.gov
However, providing information on these related compounds would violate the explicit instruction to focus solely on this compound. Extrapolating these findings to this compound without direct scientific evidence would be speculative and inaccurate. Therefore, it is not possible to construct the requested article on the molecular and cellular mechanisms of action specific to this compound.
Molecular and Cellular Mechanisms of Action of 4 Isothiocyanatobutanamide
Modulation of Intracellular Signaling Pathways by 4-Isothiocyanatobutanamide
Influence on Inflammatory Pathways and Mediator Production
There is no available scientific literature that describes the influence of this compound on inflammatory pathways or the production of inflammatory mediators. Research on other isothiocyanates has suggested potential anti-inflammatory properties through the modulation of signaling pathways such as NF-κB and MAPK, and the subsequent reduction in pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. However, no such studies have been conducted on this compound.
Cellular Responses and Phenotypes Induced by this compound in In Vitro Models
There is a lack of in vitro research to characterize the cellular responses and phenotypes induced by this compound.
Induction of Cell Cycle Arrest
No studies have been published that investigate the ability of this compound to induce cell cycle arrest. While other isothiocyanates have been shown to arrest cells in various phases of the cell cycle, such as G1, S, or G2/M, depending on the cell type and experimental conditions, this has not been demonstrated for this compound.
Alterations in Cellular Metabolism
The effects of this compound on cellular metabolism remain uninvestigated. Research into other isothiocyanates has explored their impact on metabolic pathways, including glucose metabolism and mitochondrial function, but no data is available for this compound.
Influence on Cell Migration and Invasion in Research Models
There is no scientific evidence from research models to suggest that this compound influences cell migration or invasion. Methodologies such as transwell migration assays and scratch assays, which are commonly used to study these processes, have not been applied to investigate the effects of this specific compound.
Structure Activity Relationship Sar Studies of 4 Isothiocyanatobutanamide
Elucidation of Key Structural Features for Biological Activity of 4-Isothiocyanatobutanamide
While direct and extensive SAR studies on this compound are not widely documented in publicly available research, the key structural features essential for its biological activity can be inferred from the well-established principles governing the bioactivity of other isothiocyanates. The molecule can be deconstructed into three main components: the isothiocyanate group, the four-carbon alkyl chain, and the terminal butanamide group.
The Isothiocyanate (-N=C=S) Group: The isothiocyanate functional group is the cornerstone of the biological activity of this class of compounds. mdpi.com It is a highly electrophilic moiety, capable of readily reacting with nucleophilic cellular targets, such as the thiol groups of cysteine residues in proteins. nih.gov This reactivity is central to the mechanisms of action of ITCs, which often involve the modulation of key cellular signaling pathways. nih.gov The carbon atom of the -N=C=S group is electron-deficient and thus susceptible to nucleophilic attack, initiating a cascade of events that can lead to the induction of phase II detoxification enzymes, apoptosis in cancer cells, and inhibition of inflammatory processes. mdpi.commdpi.com
The Four-Carbon Alkyl Chain: The length and nature of the carbon chain separating the isothiocyanate group from the rest of the molecule significantly influence the compound's lipophilicity, steric profile, and ultimately, its biological activity. researchgate.net In the case of this compound, the four-carbon chain provides a degree of flexibility and determines the spatial relationship between the reactive ITC group and the terminal amide. Studies on other alkyl isothiocyanates have shown that the chain length is a critical determinant of their potency against various biological targets. researchgate.net
The Butanamide (-C(O)NH₂) Group: The terminal butanamide group is a distinguishing feature of this compound. The presence of the amide functionality introduces polarity and the potential for hydrogen bonding, which can influence the molecule's solubility, membrane permeability, and interactions with biological targets. Compared to a simple alkyl group, the amide group can engage in specific hydrogen bond donor and acceptor interactions with amino acid residues in proteins, potentially enhancing binding affinity and selectivity for certain enzymes or receptors.
Comparative Analysis with Related Isothiocyanate Compounds
To understand the probable SAR of this compound, it is instructive to compare its structure with those of well-studied isothiocyanates. This comparative analysis highlights how variations in the side chain can dramatically alter biological activity.
| Compound Name | Chemical Structure | Key Structural Features | Known Biological Activities |
| This compound | CH₂(NCS)CH₂CH₂C(O)NH₂ | Four-carbon chain, terminal amide group | (Inferred) Likely possesses chemopreventive and anti-inflammatory properties, with the amide group potentially influencing target specificity. |
| Sulforaphane (B1684495) | CH₃S(O)CH₂(CH₂)₃NCS | Four-carbon chain, terminal methylsulfinyl group | Potent inducer of phase II enzymes, anti-cancer, and anti-inflammatory effects. mdpi.comresearchgate.net |
| Phenethyl Isothiocyanate (PEITC) | C₆H₅CH₂CH₂NCS | Ethyl chain attached to a phenyl ring | Well-established antitumor activities, induction of apoptosis in cancer cells. mdpi.com |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | Three-carbon chain with a terminal double bond | Antimicrobial and chemopreventive properties. mdpi.com |
Comparison with Sulforaphane: Sulforaphane, or 1-isothiocyanato-4-(methylsulfinyl)butane, is one of the most extensively studied ITCs. researchgate.netresearchgate.net Like this compound, it possesses a four-carbon chain. However, the terminal methylsulfinyl group in sulforaphane is crucial for its high potency as an inducer of Nrf2-dependent antioxidant response elements. The oxidation state of the sulfur atom in sulforaphane is a key determinant of its activity. In contrast, the amide group in this compound would confer different electronic and steric properties, likely leading to a different profile of biological targets.
Comparison with Phenethyl Isothiocyanate (PEITC): PEITC features a phenyl ring, which significantly increases its lipophilicity compared to the more polar this compound. researchgate.net This difference in polarity affects the compounds' pharmacokinetic and pharmacodynamic properties. The aromatic ring of PEITC can engage in π-π stacking and hydrophobic interactions with biological targets, which is a key factor in its potent anti-cancer effects. mdpi.com The absence of such a large hydrophobic moiety in this compound suggests it may have a different bioavailability and target profile.
Comparison with Allyl Isothiocyanate (AITC): AITC is a smaller and more volatile ITC with a three-carbon chain containing a double bond. mdpi.com The shorter chain and the presence of the allyl group influence its reactivity and biological effects. The comparison with AITC highlights the importance of the length and saturation of the alkyl chain in modulating the activity of ITCs.
Design Principles for Novel this compound Analogues Based on SAR
Based on the established SAR principles for isothiocyanates, several design strategies can be proposed for the development of novel analogues of this compound with potentially enhanced or more specific biological activities.
Modification of the Amide Group: The terminal amide group is a prime site for modification.
N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom of the amide could modulate the compound's lipophilicity and hydrogen bonding capacity. For instance, N-benzyl substitution has been shown in other molecular scaffolds to be important for certain biological activities. nih.gov
Conversion to Other Functional Groups: The amide could be hydrolyzed to a carboxylic acid or reduced to an amine. A terminal carboxylic acid would introduce a negative charge at physiological pH, drastically altering the compound's properties. An amine group would be positively charged and could form ionic interactions with biological targets.
Alteration of the Alkyl Chain Length: The length of the carbon chain between the isothiocyanate and the amide group could be varied. Shortening or lengthening the chain by one or two carbons would alter the flexibility of the molecule and the distance between the two functional groups, which could be critical for optimal interaction with a specific target. researchgate.net
Introduction of Additional Functional Groups: Incorporating other functional groups onto the alkyl chain, such as hydroxyl or keto groups, could introduce new interaction points and alter the molecule's polarity and metabolic stability.
Data Table: Design Principles for this compound Analogues
| Analogue Design Strategy | Rationale | Expected Impact on Properties |
| N-Methylation of Amide | Increase lipophilicity, remove one hydrogen bond donor site. | Altered solubility and target binding affinity. |
| Conversion of Amide to Carboxylic Acid | Introduce a negative charge, increase polarity. | Significant change in pharmacokinetic profile and target interactions. |
| Chain Extension to 5-Isothiocyanatopentanamide | Increase distance between functional groups, potentially enhance flexibility. | May improve binding to targets with deeper binding pockets. |
| Introduction of a Hydroxyl Group on the Chain | Increase polarity, introduce a hydrogen bonding site. | Enhanced water solubility and potential for new target interactions. |
The systematic application of these design principles, guided by computational modeling and subsequent biological evaluation, would be a rational approach to explore the full therapeutic potential of the this compound scaffold. malariaworld.org
Advanced Analytical and Spectroscopic Methodologies in 4 Isothiocyanatobutanamide Research
Chromatographic Techniques for Separation and Quantification of 4-Isothiocyanatobutanamide in Research Samples
Chromatographic methods are fundamental for isolating and quantifying this compound in complex mixtures such as biological samples or natural product extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the primary techniques employed. mdpi.commdpi.com
The choice between these methods often depends on the volatility and thermal stability of the specific ITC. For many ITCs, HPLC is preferred as it avoids the high temperatures of GC that can cause degradation. mdpi.com A significant challenge in the analysis of ITCs is that many lack a strong chromophore, making UV-Vis detection less sensitive. mdpi.com To overcome this, derivatization strategies are frequently implemented. A common approach involves reacting the isothiocyanate with a nucleophilic reagent to form a stable, highly UV-absorbent or fluorescent product.
One established derivatization procedure uses 1,2-benzenedithiol (B97157) (BDT), which reacts with ITCs in a cyclocondensation reaction to form a product that can be quantified spectrophotometrically. mostwiedzy.pl Another powerful strategy is derivatization with thiols, such as N-acetyl-L-cysteine (NAC), to form dithiocarbamates. mdpi.commostwiedzy.pl These derivatives are typically more stable and can be readily analyzed by reverse-phase HPLC with UV or mass spectrometric detection. mostwiedzy.pl For instance, a method developed for other ITCs involves derivatization with NAC followed by HPLC separation, which significantly improves the sensitivity and accuracy of quantification in biological samples. mostwiedzy.plnih.gov
Solid-Phase Extraction (SPE) is a critical sample preparation step prior to chromatographic analysis, used to isolate and concentrate this compound from the sample matrix, thereby removing interfering substances. mostwiedzy.pl
Table 1: Illustrative Chromatographic Conditions for Isothiocyanate Analysis Applicable to this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Typical Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | Carrier Gas: Helium or Nitrogen |
| Detector | Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Derivatization | Often required (e.g., with NAC or BDT) for enhanced UV detection and stability. mdpi.commostwiedzy.pl | May be used to improve volatility and thermal stability. |
| Sample Prep | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction. mostwiedzy.plnih.gov | Headspace analysis, Liquid-Liquid Extraction. |
Spectroscopic Approaches for Mechanistic Elucidation Involving this compound
Spectroscopic techniques are indispensable for confirming the identity of this compound and for studying its interactions and reactions at a molecular level.
Mass Spectrometry (MS) is a cornerstone for the analysis of isothiocyanates. When coupled with chromatographic systems (LC-MS or GC-MS), it provides not only quantification but also definitive structural confirmation. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting patterns, which provides detailed structural information and helps to identify the compound in complex biological matrices. nih.gov The fragmentation pattern of the this compound derivative would be a key identifier in mechanistic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, primarily used for the initial structural characterization and purity confirmation of synthesized this compound. ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of the isothiocyanate group and the butanamide structure. While not typically used for quantification in biological samples due to lower sensitivity compared to MS, NMR is crucial for characterizing reaction products of this compound with biological molecules, thereby elucidating reaction mechanisms.
Table 2: Spectroscopic Data for Characterization of Isothiocyanates
| Technique | Application in this compound Research | Expected Information |
| LC-MS/MS | Identification and quantification in biological samples; metabolite profiling. nih.gov | Parent ion mass-to-charge ratio (m/z); characteristic fragment ions for structural confirmation. |
| High-Resolution MS | Accurate mass measurement to confirm elemental composition. | High-precision m/z value (e.g., to four or five decimal places). |
| ¹H NMR | Structural confirmation of the pure compound. | Chemical shifts, integration, and coupling constants for all protons in the molecule. |
| ¹³C NMR | Structural confirmation of the pure compound. | Chemical shifts for all carbon atoms, including the characteristic signal for the -N=C=S carbon. |
In Vitro and In Vivo Analytical Techniques for this compound in Research Models
Analyzing this compound in biological systems, such as cell cultures (in vitro) or animal models (in vivo), requires a multi-step analytical workflow to track its uptake, metabolism, and interaction with cellular components.
The process begins with sample collection (e.g., plasma, urine, feces, or cell lysates). nih.gov A critical first step is sample processing to stabilize the analyte, as ITCs can be reactive. nih.gov This may involve immediate freezing or the addition of a derivatizing agent.
Extraction is then performed to isolate the compound and its metabolites from the complex biological matrix. nih.gov As mentioned, Solid-Phase Extraction (SPE) is a common and effective method, though liquid-liquid extraction may also be used. mdpi.comnih.gov The choice of extraction solvent is crucial to ensure maximum recovery of the analyte. mostwiedzy.pl
Following extraction and potential derivatization, the samples are analyzed using the chromatographic methods described in section 5.1. LC-MS/MS is particularly well-suited for this purpose due to its high sensitivity and selectivity, allowing for the detection and quantification of very low concentrations of this compound and its metabolites. nih.govnih.gov For example, studies on other ITCs have successfully used LC-MS/MS to quantify the parent compound and its NAC-conjugate in plasma and urine, providing key data on its bioavailability and excretion pathways. nih.gov
Table 3: General Workflow for Analysis of this compound in Research Models
| Step | In Vitro (e.g., Cell Culture) | In Vivo (e.g., Animal Model) |
| 1. Sample Collection | Cell pellets, culture medium. | Plasma, urine, feces, tissue homogenates. nih.gov |
| 2. Stabilization | Immediate processing or flash-freezing. Addition of derivatizing agent. | Collection into tubes with anticoagulant/stabilizer. Immediate freezing. nih.gov |
| 3. Extraction | Protein precipitation followed by Liquid-Liquid or Solid-Phase Extraction (SPE). | SPE of plasma/urine; homogenization and extraction for tissues. mostwiedzy.plnih.gov |
| 4. Derivatization | Reaction with agents like NAC to improve stability and detection. mdpi.comnih.gov | Reaction with agents like NAC on extracts. mdpi.comnih.gov |
| 5. Analysis | Reverse-Phase HPLC or UHPLC coupled with DAD or MS/MS detection. mdpi.com | LC-MS/MS for sensitive quantification of parent compound and metabolites. nih.gov |
Computational and Theoretical Investigations of 4 Isothiocyanatobutanamide
Molecular Docking and Ligand-Receptor Interaction Modeling of 4-Isothiocyanatobutanamide with Biological Targets
No specific studies detailing the molecular docking of this compound with any biological targets were found in the available literature. Research on other isothiocyanates, such as sulforaphane (B1684495), has explored their interactions with various proteins, but this data is not applicable to this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound
A search for quantum chemical calculations, including Density Functional Theory (DFT) studies, on the electronic structure and reactivity of this compound did not yield any specific results.
Molecular Dynamics Simulations of this compound-Target Complexes
No publications were identified that describe molecular dynamics simulations performed on complexes of this compound with any biological targets.
Predictive Modeling for Biological Activity of this compound
No specific Quantitative Structure-Activity Relationship (QSAR) or other predictive models for the biological activity of this compound were found in the reviewed literature.
Applications of 4 Isothiocyanatobutanamide As a Research Tool and Chemical Probe
Utilization of 4-Isothiocyanatobutanamide in Mechanistic Biological Studies
The isothiocyanate group (–N=C=S) is a potent electrophile known to react with nucleophiles, particularly the thiol groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues in proteins. nih.govnih.gov This reactivity forms the basis of the biological activity of many naturally occurring and synthetic isothiocyanates. nih.gov In mechanistic studies, researchers often utilize isothiocyanates to probe the function of specific proteins by covalently modifying them, which can lead to inhibition or alteration of their activity.
However, a comprehensive search of scientific literature did not yield specific studies where this compound was used to investigate biological mechanisms. While related compounds like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) have been subjects of extensive research, the biological effects and mechanistic pathways involving this compound have not been similarly detailed. nih.govnih.gov
Development of this compound as a Labeling Agent or Affinity Probe
The development of a compound as a labeling agent or affinity probe typically involves its conjugation to a reporter molecule (like a fluorophore or biotin) or its use as a reactive group in a larger probe structure. Fluorescein (B123965) isothiocyanate (FITC), for instance, is a widely used labeling agent where the isothiocyanate group facilitates the covalent attachment of the fluorescein fluorophore to proteins and other biomolecules. tdblabs.se
For this compound to be used as a labeling agent, it would likely serve as a bifunctional linker, with the isothiocyanate group reacting with a target biomolecule and the amide or butanamide backbone available for further chemical modification. However, there is no available research detailing the synthesis or application of such probes derived from this compound. Affinity probes based on isothiocyanates are designed to bind to specific protein targets, and the lack of identified targets for this compound precludes a discussion of its use in this context.
Role of this compound in Target Identification and Validation Methodologies
Target identification is a critical step in drug discovery and chemical biology, often employing reactive chemical probes to covalently label and subsequently identify the protein targets of a bioactive small molecule. rsc.org Methodologies such as "click" chemistry-enabled probes, where an isothiocyanate is tagged with a bioorthogonal handle like an alkyne, have been successfully used to identify the cellular targets of compounds like PEITC. rsc.org These approaches generally involve treating cells or cell lysates with the probe, followed by enrichment of the labeled proteins and identification by mass spectrometry. nih.govnih.gov
There are no published studies demonstrating the use of this compound in any target identification or validation workflows. The table below illustrates the general types of proteins that have been identified as targets for other, more widely studied isothiocyanates. It is important to note that this data is not specific to this compound.
| General Isothiocyanate Target Proteins | Function of Target Proteins | Isothiocyanate Used in Study |
| Tubulin | Cytoskeletal protein involved in cell division | Phenethyl isothiocyanate (PEITC) |
| Keap1 | Sensor for oxidative stress | Sulforaphane |
| Mercaptopyruvate sulfurtransferase | Enzyme in cyanide detoxification | Various |
| Histone Deacetylases (HDACs) | Enzymes involved in gene regulation | Sulforaphane |
Future Directions and Emerging Research Avenues for 4 Isothiocyanatobutanamide
Unexplored Biological Targets and Pathways for 4-Isothiocyanatobutanamide
The reactivity of the isothiocyanate group (-N=C=S) allows these molecules to interact with a multitude of cellular targets, primarily through the formation of dithiocarbamates with sulfhydryl groups of cysteine residues in proteins. nih.gov While the broader class of isothiocyanates is known to modulate several key signaling pathways, the specific targets of this compound remain largely uninvestigated. Future research should focus on elucidating these interactions to understand its unique pharmacological profile.
Many isothiocyanates are recognized for their influence on pathways critical to carcinogenesis and inflammation. nih.govrsc.org These include the modulation of biotransformation enzymes, inhibition of the NF-κB pathway, stimulation of apoptosis, and regulation of the cell cycle. nih.govoregonstate.edu A primary area of investigation for this compound would be to determine its effect on these well-established isothiocyanate-responsive pathways.
Furthermore, emerging research has identified novel targets for isothiocyanates that warrant investigation for this compound. Deubiquitinating enzymes (DUBs), which are critical for processes like protein degradation and DNA repair, have been identified as potential targets for isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC). aacrjournals.org Investigating whether this compound can inhibit specific DUBs could reveal novel mechanisms for anticancer activity. aacrjournals.org
Another avenue of exploration is the impact of this compound on the tumor microenvironment and cancer stem cells. mdpi.comnih.gov Isothiocyanates have been shown to modulate the immune response within tumors and inhibit the self-renewal capacity of cancer stem cells, suggesting that this compound could have similar, yet potentially distinct, effects. mdpi.comnumberanalytics.com The structural nuances of this compound may lead to a unique profile of activity against these targets.
Table 1: Potential Unexplored Biological Targets for this compound
| Target Class | Specific Examples | Potential Biological Outcome | Relevant Citations |
| Transcription Factors | NF-κB, Nrf2 | Modulation of inflammation and oxidative stress responses | nih.govnih.gov |
| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Alteration of gene expression, induction of apoptosis | oregonstate.edu |
| Cytoskeletal Proteins | Tubulin | Disruption of microtubule dynamics, cell cycle arrest | nih.govnih.gov |
| Ubiquitin-Proteasome System | Deubiquitinating Enzymes (DUBs) | Altered protein stability, induction of apoptosis | aacrjournals.org |
| Cancer Stem Cell Pathways | Wnt/β-catenin, Hedgehog, Notch | Inhibition of self-renewal and tumor initiation | mdpi.com |
| Tumor Microenvironment | Immune cells (T cells, B cells, NK cells) | Modulation of anti-tumor immunity | mdpi.com |
Novel Synthetic Strategies and Derivatization Approaches for this compound
The synthesis of isothiocyanates has traditionally relied on methods that can be hazardous, such as the use of thiophosgene (B130339). chemrxiv.orgnih.gov Recent advancements have focused on developing safer and more efficient synthetic routes. chemrxiv.orgmdpi.comrsc.org For the future production of this compound and its derivatives, these novel strategies will be crucial.
Modern synthetic methods for isothiocyanates can be broadly categorized based on the starting material. chemrxiv.orgresearchgate.net Syntheses starting from primary amines are common, utilizing various reagents to introduce the thiocarbonyl group. chemrxiv.orgrsc.org Alternative approaches start from other nitrogen-containing functional groups or even non-nitrogenous precursors. chemrxiv.orgrsc.org Exploring these different synthetic pathways could lead to more efficient and scalable production of this compound.
Derivatization of the this compound scaffold presents a significant opportunity to develop a library of related compounds with potentially improved properties. The butanamide portion of the molecule is amenable to a wide range of chemical modifications. For instance, the amide nitrogen or the carbon backbone could be functionalized to alter physicochemical properties such as solubility and bioavailability, or to introduce additional pharmacophores that could lead to synergistic or novel biological activities. frontiersin.org
Table 2: Emerging Synthetic Approaches for Isothiocyanates
| Synthetic Approach | Starting Materials | Key Features | Relevant Citations |
| From Primary Amines | Primary amines, Carbon disulfide/alternative thiocarbonyl sources | Well-established, versatile, avoids highly toxic reagents | chemrxiv.orgnih.gov |
| From Other Nitrogen Groups | Azides, isocyanides | Expands the scope of accessible isothiocyanate structures | sioc-journal.cn |
| From Non-Nitrogen Groups | Olefins, C-H bonds | Enables one-step synthesis, increases structural diversity | chemrxiv.orgrsc.org |
| Using Elemental Sulfur | Isocyanides, amines, sulfur | Utilizes an inexpensive and readily available sulfur source | mdpi.com |
Integration of this compound Research with Advanced Omics Technologies
To fully elucidate the mechanisms of action of this compound, the integration of advanced omics technologies is indispensable. These high-throughput techniques can provide a global view of the cellular response to treatment, identifying novel targets and pathways that might be missed by more traditional, hypothesis-driven approaches. nih.gov
Proteomics stands out as a particularly powerful tool for isothiocyanate research. nih.govnih.gov By using techniques such as 2-D gel electrophoresis or mass spectrometry-based approaches, it is possible to identify proteins that are directly bound by this compound. nih.govdrugbank.com This can provide direct evidence of target engagement and help to prioritize targets for further validation. nih.gov For example, iTRAQ-based proteomic analysis has been used to study the effects of selenium on isothiocyanate metabolism in broccoli sprouts, demonstrating the utility of this approach. mdpi.com
Metabolomics can provide insights into how this compound is metabolized by cells and how it alters cellular metabolic pathways. nih.govresearchgate.net This is crucial for understanding its bioavailability, mechanism of action, and potential for drug-drug interactions. Integrated transcriptomic and metabolomic studies have been used to reveal the mechanisms by which other isothiocyanates affect biological systems. researchgate.net
Genomics and transcriptomics can identify changes in gene expression induced by this compound, revealing the signaling pathways that are modulated by the compound. This can help to build a comprehensive picture of its cellular effects and identify potential biomarkers of response. nih.gov
Challenges and Opportunities in the Academic Research of this compound
The academic investigation of this compound, while promising, is not without its challenges. A primary hurdle is the limited commercial availability and high cost of the compound, which can restrict the scale and scope of research projects. Furthermore, the inherent reactivity and potential instability of the isothiocyanate group can pose challenges for formulation and in vivo studies. foodandnutritionjournal.org
The bioavailability and metabolism of this compound are currently unknown, and these are critical parameters that will influence its potential therapeutic efficacy. nih.gov Significant interindividual differences in the metabolism of isothiocyanates have been observed, suggesting that personalized medicine approaches may be necessary for their clinical application. nih.gov
Despite these challenges, the opportunities for research on this compound are vast. Its unique chemical structure, combining an isothiocyanate functional group with a butanamide moiety, suggests that it may have a distinct biological activity profile compared to well-studied isothiocyanates. This presents a compelling opportunity for drug discovery and development, particularly in the areas of oncology and inflammation. nih.govsciopen.com
The potential for this compound to act as a chemosensitizing agent, enhancing the efficacy of existing anticancer drugs, is another exciting avenue of research. frontiersin.org Many isothiocyanates have been shown to synergize with conventional chemotherapeutics, and exploring this potential for this compound could lead to novel combination therapies. frontiersin.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
